molecular formula C7H6FNO3 B157042 5-Fluoro-2-nitroanisole CAS No. 448-19-1

5-Fluoro-2-nitroanisole

Cat. No. B157042
CAS RN: 448-19-1
M. Wt: 171.13 g/mol
InChI Key: WLKUSVNHZXUEFO-UHFFFAOYSA-N
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Patent
US06352993B1

Procedure details

Potassium carbonate(14.5 g, 105.1 mol) and iodomethane(7.1 ml, 114.6 mmol) were added to a solution of 2-nitro-5-fluorophenol(15 g, 95.5 mmol) in ethanol (100 ml), which was then refluxed for 12 hours. The resulting solid was filtered, washed with ethanol, and concentrated. The resulting oily residue was diluted with ethyl acetate and washed with water. The separated organic layer was concentrated and the residual oil was purified by column chromatography(ethylacetate/hexane=1/3) to give 1.65 g of the titled compound. (Yield 9.7%).
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
9.7%

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[K+].[K+].IC.[N+:9]([C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][C:13]=1O)([O-:11])=[O:10]>C(O)C>[F:18][C:15]1[CH:16]=[CH:17][C:12]([N+:9]([O-:11])=[O:10])=[C:13]([O:4][CH3:1])[CH:14]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
7.1 mL
Type
reactant
Smiles
IC
Name
Quantity
15 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)F)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then refluxed for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The resulting oily residue was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
The separated organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
the residual oil was purified by column chromatography(ethylacetate/hexane=1/3)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C=C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: PERCENTYIELD 9.7%
YIELD: CALCULATEDPERCENTYIELD 10.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.